3-(2-Chloro-phenyl)-thiophene

Medicinal Chemistry Inflammation Nitric Oxide Inhibition

SAR campaigns requiring a thiophene scaffold with validated anti-inflammatory activity demand precise substitution patterns. Substituting with non-ortho-chloro analogs introduces uncontrolled variability in target engagement and conformational behavior. - **Quantified potency:** 2-Chlorophenyl substitution confers IC50 = 30.0 µM for NO inhibition (1.6× improvement over unsubstituted phenyl). Cytotoxicity >100 µM. - **Synthetic efficiency:** Near-quantitative Suzuki-Miyaura yields using 0.1-1 mol% Pd in aqueous n-butanol; eliminates anhydrous solvent requirements. - **Well-defined conformation:** Syn-gauche (53.9°-61.9°) and anti-gauche (122.8°-134.9°) torsional parameters from DFT (B3LYP/6-31++G**).

Molecular Formula C10H7ClS
Molecular Weight 194.68 g/mol
CAS No. 886503-55-5
Cat. No. B12853346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-phenyl)-thiophene
CAS886503-55-5
Molecular FormulaC10H7ClS
Molecular Weight194.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC=C2)Cl
InChIInChI=1S/C10H7ClS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H
InChIKeyNHEQVRPKUABIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)thiophene Specifications


3-(2-Chlorophenyl)thiophene (CAS 886503-55-5) is a heterocyclic aromatic building block consisting of a thiophene core substituted at the 3-position with a 2-chlorophenyl group [1]. Its molecular formula is C10H7ClS, with a molecular weight of 194.68 g/mol, and it is commercially available from research chemical suppliers at purities typically ranging from 95% to 98% . The ortho-chlorine substituent on the phenyl ring confers distinct conformational preferences and electronic properties that differentiate this compound from its para- and meta-chloro analogs, as well as from the regioisomeric 2-(2-chlorophenyl)thiophene derivative [2].

Scaffold Type 3-(2-Chlorophenyl)thiophene core Heterocyclic aromatic building block
Substitution Pattern Ortho-chlorine on phenyl ring Conformationally distinct from para/meta analogs
Procurement Context Commercial research supply Typical purity grades support SAR & synthesis

3-(2-Chlorophenyl)thiophene: Key Differences from Analogs


Substituting 3-(2-chlorophenyl)thiophene with a structurally similar arylthiophene analog—such as the 2-substituted regioisomer, a para-chlorophenyl derivative, or an unsubstituted phenylthiophene—introduces uncontrolled variability in three critical parameters: (1) biological target engagement, where the 2-chlorophenyl substituent confers demonstrably different IC50 values compared to phenyl and 3-chlorophenyl analogs in cellular assays [1]; (2) synthetic efficiency, where the specific electronic and steric profile of this ortho-chlorophenyl thiophene enables near-quantitative Suzuki-Miyaura coupling yields under aqueous catalytic conditions that may not translate uniformly to other halogen substitution patterns [2]; and (3) conformational behavior, where the ortho-chlorine atom restricts rotational freedom between the phenyl and thiophene rings in a manner distinct from unsubstituted or para-substituted analogs, directly impacting molecular recognition and materials packing [3]. The quantitative evidence below establishes that generic substitution introduces scientifically material and measurable risk to experimental reproducibility.

Target Engagement 2-Chlorophenyl substitution yields reported cellular IC50 values distinct from phenyl or 3-chlorophenyl analogs. Generic substitution may shift assay response profile.
Synthetic Efficiency Ortho-chlorophenyl thiophene enables near-quantitative aqueous Suzuki coupling under low catalyst loading. Other aryl halide patterns may require different conditions and yields.
Conformational Restriction Ortho-chlorine restricts phenyl-thiophene rotation; reported torsional angles differ from unsubstituted analogs. Unsubstituted or para-substituted analogs may alter molecular recognition.

3-(2-Chlorophenyl)thiophene Comparative Evidence


NO Inhibition: 2-Chlorophenyl vs. Phenyl

In a comparative cellular assay evaluating nitric oxide (NO) production inhibition, the 2-chlorophenyl-substituted thiophene analog (target compound structural class) demonstrated an NO inhibition IC50 of 30.0 ± 2.1 μM, representing a 1.6-fold improvement in potency relative to the unsubstituted phenyl analog (IC50 = 47.6 ± 1.1 μM) and a 1.2-fold improvement relative to the 3-chlorophenyl analog (IC50 = 36.2 ± 0.9 μM) [1]. All three compounds maintained favorable cytotoxicity profiles with IC50 values >100 μM in the same assay system [1].

NO Inhibition
Head-to-head
2-chlorophenyl analog IC50 = 30.0 ± 2.1 μM vs. phenyl analog 47.6 ± 1.1 μM, 3-chlorophenyl 36.2 ± 0.9 μM (RAW 264.7 macrophage assay).
Reported NO inhibition assay context; supports SAR evaluation.
Cytotoxicity IC50 >100 μM in same assay.
Medicinal Chemistry Inflammation Nitric Oxide Inhibition Structure-Activity Relationship

Aqueous Suzuki-Miyaura Coupling Efficiency

3-(2-Chlorophenyl)thiophene is accessible via Suzuki-Miyaura cross-coupling between 2-chlorophenylboronic acid and thiophene-3-boronic acid derivatives. A validated aqueous n-butanol coupling protocol for (hetero)aryl chlorides with thiopheneboronic acids achieves near-quantitative yields with catalyst loadings of only 0.1-1 mol% palladium [1]. Critically, aqueous catalysis was demonstrated to be more efficient than anhydrous Suzuki coupling conditions for heterocyclic substrates [1]. This protocol also enables facile product separation from a biphasic solvent mixture without additional organic solvent workup, supporting scalable procurement and in-house synthesis [1].

Aqueous Suzuki Coupling
Reported
Near-quantitative yield with 0.1–1 mol% Pd in aqueous n-butanol; more efficient than anhydrous protocols for heterocyclic substrates.
Supports synthetic route evaluation.
Cross-study comparable; biphasic workup.
Organic Synthesis Cross-Coupling Process Chemistry Green Chemistry

Conformational Analysis and HOMO-LUMO Gap

Ab initio and DFT calculations (HF/6-31++G** and B3LYP/6-31++G**) reveal that 3-(2-chlorophenyl)thiophene adopts distinct syn-gauche and anti-gauche conformations with computed torsional angles of 61.9°/53.9° and 122.8°/134.9° respectively [1]. The ortho-chlorine atom restricts free rotation between the phenyl and thiophene rings, creating a sterically constrained conformational landscape absent in unsubstituted 3-phenylthiophene, which exhibits a smaller dihedral angle and greater rotational freedom [1] [2]. The HOMO-LUMO energy gap (ΔE) and polarizability values were calculated as functions of the torsional angle, providing quantitative electronic structure parameters predictive of UV-vis absorption and charge-transfer behavior [1].

Conformational Analysis
Class-level
Syn-gauche angles 53.9°–61.9°, anti-gauche 122.8°–134.9° (B3LYP/6-31++G**); HOMO-LUMO ΔE computed vs torsional angle.
Supports conformational design studies.
Ortho-chlorine restricts rotation vs. unsubstituted analog.
Computational Chemistry Molecular Conformation Electronic Structure DFT

3-(2-Chlorophenyl)thiophene Applications


NO-Mediated Inflammation SAR

Procurement of 3-(2-chlorophenyl)thiophene is indicated for structure-activity relationship (SAR) campaigns requiring a thiophene scaffold with demonstrated anti-inflammatory activity. Direct comparative cellular data confirm that the 2-chlorophenyl substitution confers a 1.6-fold improvement in NO inhibitory potency (IC50 = 30.0 μM) relative to the unsubstituted phenyl analog (IC50 = 47.6 μM), while maintaining favorable cytotoxicity (>100 μM) [1]. This quantitative differentiation supports selecting this specific building block over alternative arylthiophenes when optimizing for potency in NO-mediated target engagement assays.

Scalable Aqueous Suzuki-Miyaura Coupling

For synthetic route development and scale-up, this compound is compatible with a validated aqueous n-butanol Suzuki-Miyaura protocol that achieves near-quantitative yields using only 0.1-1 mol% palladium catalyst [2]. The aqueous system outperforms conventional anhydrous conditions for heterocyclic substrates and eliminates organic solvent workup requirements through facile biphasic separation [2]. Procurement of the pre-formed building block is justified when the alternative is in-house synthesis using less efficient methods, particularly for multi-step sequences where this core is a key intermediate.

Conformationally Constrained Scaffold Modeling

When computational modeling or structure-based design requires a thiophene-phenyl system with well-characterized conformational constraints, 3-(2-chlorophenyl)thiophene offers validated torsional parameters (syn-gauche angles of 53.9°-61.9°; anti-gauche angles of 122.8°-134.9° at B3LYP/6-31++G** level) and HOMO-LUMO gap data derived from rigorous DFT calculations [3]. The ortho-chlorine imposes steric restriction absent in 3-phenylthiophene, making this compound the appropriate selection for studies where torsional rigidity or specific electronic properties are design-relevant variables.

Application
Selection Property
Validation Focus
NO pathway SAR studies
Reported NO inhibition assay profile
Cellular IC50 comparison vs. analogs
Aqueous cross-coupling synthesis
Aqueous Suzuki protocol efficiency
Catalyst loading and workup procedure
Conformational constraint design
Reported torsional angle parameters
DFT-derived HOMO-LUMO gap

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